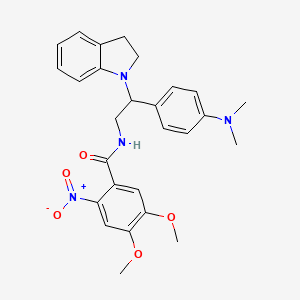
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide is a complex organic compound that features a combination of aromatic rings, nitro groups, and amine functionalities. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the indoline ring: This can be achieved through cyclization reactions involving aniline derivatives.
Introduction of the dimethylamino group: This step often involves nucleophilic substitution reactions.
Attachment of the nitrobenzamide moiety: This can be done through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles are often employed.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group or the indoline ring.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Aromatic substitution reactions can occur, especially on the benzamide ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution using reagents like halogens or sulfonyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
科学研究应用
Chemistry
Synthesis of novel materials: The compound can be a precursor for the synthesis of polymers or other advanced materials.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine
Pharmacological studies: Compounds with similar structures are often investigated for their potential as drugs, particularly in cancer and neurological disorders.
Biochemical research: Used as a probe to study enzyme interactions and cellular pathways.
Industry
Dye and pigment production: The aromatic structure makes it a candidate for use in dyes.
Electronic materials:
作用机制
The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.
相似化合物的比较
Similar Compounds
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-4,5-dimethoxybenzamide: Lacks the nitro group.
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-4,5-dimethoxy-2-aminobenzamide: Nitro group replaced with an amine.
Uniqueness
The presence of the nitro group in N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide can significantly alter its chemical reactivity and biological activity compared to similar compounds
生物活性
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique combination of functional groups, including a dimethylamino group, an indoline moiety, and a nitrobenzamide structure, which may influence its biological activity. The exploration of its biological properties is crucial for understanding its therapeutic potential.
Structural Characteristics
The molecular formula of this compound is C26H28N4O4, with a molecular weight of approximately 472.53 g/mol. The presence of the dimethylamino group enhances the electron-donating ability of the molecule, potentially facilitating interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C26H28N4O4 |
| Molecular Weight | 472.53 g/mol |
| Structural Features | Dimethylamino, Indoline, Nitrobenzamide |
Pharmacological Effects
Research indicates that compounds with similar structural features exhibit various pharmacological activities, including:
- Anticancer Activity : Many nitrogen-containing heterocycles have shown promise in inhibiting tumor growth through various mechanisms, such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Compounds featuring dimethylamino groups often demonstrate enhanced antimicrobial activity due to their ability to disrupt bacterial membranes.
Case Studies and Research Findings
- Antitumor Activity : A study exploring derivatives of nitrobenzamide indicated that modifications at the benzamide position could lead to increased cytotoxicity against cancer cell lines. This suggests that this compound may similarly exhibit anticancer properties due to its structural characteristics.
- Antimicrobial Testing : Preliminary tests on related compounds have shown promising results against Gram-positive and Gram-negative bacteria. The presence of the dimethylamino group is hypothesized to enhance membrane permeability, leading to greater efficacy.
- Neuroprotective Effects : Indoline derivatives have been investigated for neuroprotective effects in models of neurodegenerative diseases. The potential for this compound to exert similar effects warrants further investigation.
属性
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-4,5-dimethoxy-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O5/c1-29(2)20-11-9-19(10-12-20)24(30-14-13-18-7-5-6-8-22(18)30)17-28-27(32)21-15-25(35-3)26(36-4)16-23(21)31(33)34/h5-12,15-16,24H,13-14,17H2,1-4H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGQVXHUAWDRGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














